![molecular formula C17H16N2O2S B2506691 N-[氰基(噻吩-3-基)甲基]-2-(3,4-二氢-2H-色烯-4-基)乙酰胺 CAS No. 1385452-79-8](/img/structure/B2506691.png)

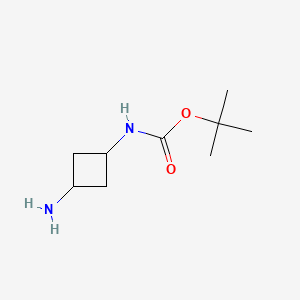

N-[氰基(噻吩-3-基)甲基]-2-(3,4-二氢-2H-色烯-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

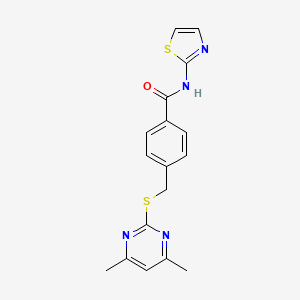

The compound "N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide" is a heterocyclic amide derivative that has not been directly described in the provided papers. However, similar compounds with cyanoacetamide moieties and heterocyclic structures have been synthesized and studied for their potential biological activities, including antitumor, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of cyanoacetamide derivatives with various reagents to form heterocyclic structures such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These reactions often proceed via regioselective attacks and/or cyclization, with some employing one-pot reactions under mild conditions for convenience and high yield . For example, the reaction of 2-aminothiophene-3-carbonitrile with activated acetic acid derivatives can lead to the formation of N-cyanothiophen-2-yl acetamides .

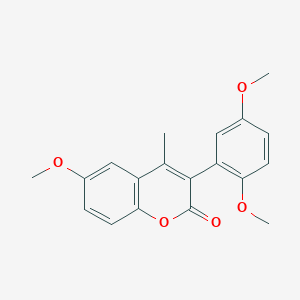

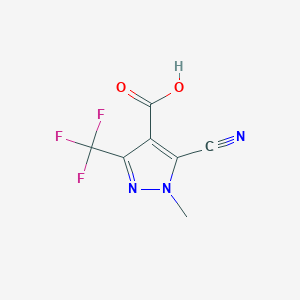

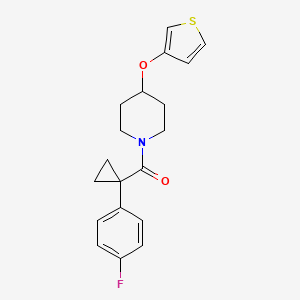

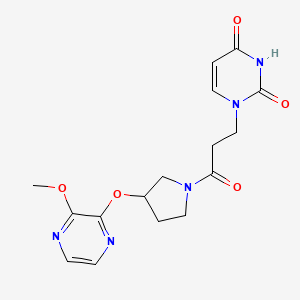

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. Crystallographic studies reveal the conformation of rings and the planarity of certain moieties within the molecules . Computational methods like density functional theory (DFT) are also used to investigate the electronic properties and predict the reactivity of these molecules .

Chemical Reactions Analysis

The cyanoacetamide moiety in these compounds is highly reactive, allowing for further chemical transformations. The reactivity patterns include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diverse array of synthesized products . These reactions are influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups such as cyano, amide, and heterocyclic rings contributes to their reactivity and potential biological activity. The compounds exhibit a range of interactions, including hydrogen bonding, stacking, and halogen bonding, which can be quantitatively analyzed using Hirshfeld surface analysis . Theoretical calculations provide insights into the electrophilic and nucleophilic nature of these molecules, as well as their thermodynamic properties .

科学研究应用

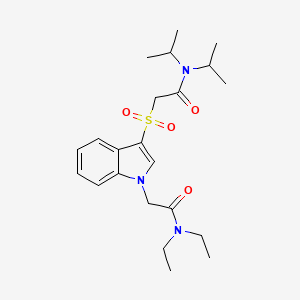

合成与抗菌评价

研究表明,合成包含磺酰基部分的新型杂环化合物适合用作抗菌剂。这些化合物包括噻唑、吡啶酮、吡唑、色烯和腙的衍生物,表现出有希望的体外抗菌和抗真菌活性。此类研究突出了该化合物在开发新抗菌剂方面的潜力 (Darwish 等,2014)。

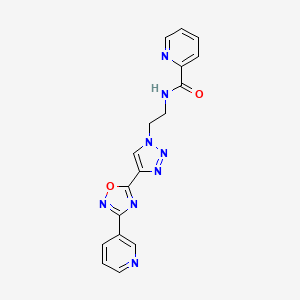

抗肿瘤活性

研究的另一个方面集中于从相似的前体合成不同的杂环衍生物,包括噻吩、噻唑、吡唑、吡啶、嘧啶和香豆素环。这些研究探索了化合物的抗肿瘤活性,揭示了对各种人类癌细胞系的高抑制作用。合成程序的简单性和化合物的多样性突出了它们在进一步生物学研究中的重要性 (Shams 等,2010)。

光学性质和应用

对源自相似化学结构的 2-官能取代噻吩并[3,2-c]喹啉和 4H-噻吩并[3,2-c]色烯的光学性质的研究表明,具有中等至高的荧光量子产率。这些发现表明在隐形墨水染料和其他需要特定光学特性的领域有潜在应用 (Bogza 等,2018)。

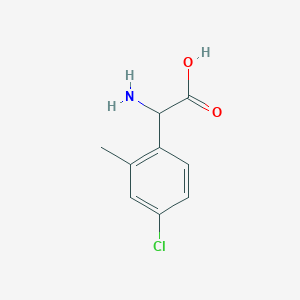

转氨基作用和分子结构研究

氰基硫代乙酰胺与吗啉的转氨基作用,导致具有特定分子和晶体结构的化合物,代表了另一个研究维度。此类研究对于理解化合物的反应性及其在合成更复杂的杂环化合物中的潜在应用的结构基础至关重要 (Dyachenko 等,2012)。

作用机制

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene-based compounds interact with their targets to induce a variety of biological effects . For instance, some thiophene derivatives have been found to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties .

Biochemical Pathways

Thiophene-based compounds are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .

Result of Action

Thiophene-based compounds have been reported to exhibit a variety of biological and physiological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

属性

IUPAC Name |

N-[cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c18-10-15(13-6-8-22-11-13)19-17(20)9-12-5-7-21-16-4-2-1-3-14(12)16/h1-4,6,8,11-12,15H,5,7,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZVXDMZVZSKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1CC(=O)NC(C#N)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)